molecular formula C16H12O5 B15249707 1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione CAS No. 103576-97-2

1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione

Cat. No.: B15249707
CAS No.: 103576-97-2
M. Wt: 284.26 g/mol
InChI Key: XLLZUOBXTOFPDA-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione ( 103576-97-2) is a specialty anthraquinone derivative of significant interest in natural product and drug discovery research . This compound, with the molecular formula C16H12O5, belongs to a class of polyketides known for a myriad of biological activities, including enzyme inhibition, antibacterial, antifungal, antiviral, and cytotoxic properties . Anthraquinones like this one are biosynthesized in fungi via the acetate-malonate pathway, regulated by non-reducing polyketide synthases (NR-PKSs) . Researchers value this specific hydroxy- and hydroxymethyl-substituted anthraquinone for its potential as a lead compound in developing new therapeutic agents, particularly in oncology and infectious disease studies . Its structural features also make it a candidate for investigating structure-activity relationships (SAR) within the anthraquinone family. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed.

Properties

CAS No.

103576-97-2

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

1-hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-21-11-4-2-3-9-12(11)15(19)10-6-5-8(7-17)14(18)13(10)16(9)20/h2-6,17-18H,7H2,1H3

InChI Key

XLLZUOBXTOFPDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=C(C=C3)CO)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione involves several steps. One common method includes the reaction of 1,5-dihydroxyanthraquinone with formaldehyde and methanol under acidic conditions. The reaction proceeds through a series of intermediate steps, ultimately yielding the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .

Chemical Reactions Analysis

1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and antioxidant properties, making it a subject of interest in pharmacological research.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Key Observations :

  • Substituent Position: The target compound’s hydroxymethyl at position 2 contrasts with phenyl () or prenyloxy () groups in analogs.
  • Synthesis Complexity : Derivatives with bulky aryl groups (e.g., trimethoxyphenyl in ) achieve high yields (86–93%), suggesting efficient coupling methods. The target compound’s hydroxymethyl group may require specialized protecting strategies.
  • Thermal Stability : Melting points vary widely; aryl-substituted analogs decompose near 150–210°C , while glucosylated derivatives () likely exhibit lower thermal stability due to carbohydrate moieties.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparisons
Compound Type Key Spectral Features (NMR/IR) UV/Vis Absorption (λ_max)
Target Compound Expected: OH stretch (IR ~3200–3600 cm⁻¹), C=O (1680–1700 cm⁻¹) Anthraquinone π→π* (~250–300 nm)
1-Hydroxy-2-phenylanthracene-9,10-dione 1H NMR: Aromatic protons (δ 7.5–8.5 ppm), OH (δ ~12 ppm) ~280 nm (broad)
Thioanthraquinones S–C absorption (IR ~600–700 cm⁻¹), altered C=O shifts due to sulfur Red-shifted absorption

Key Insights :

  • Hydrogen Bonding : The target compound’s hydroxyl and hydroxymethyl groups enhance hydrogen-bonding capacity, likely increasing solubility in polar solvents compared to phenyl-substituted analogs .

Biological Activity

1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione is a compound belonging to the anthraquinone class, recognized for its significant biological activities, particularly in anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse scientific studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12O5, with a molecular weight of approximately 284.26 g/mol. The compound features:

  • Hydroxyl group at position 1
  • Hydroxymethyl group at position 2
  • Methoxy group at position 5

These functional groups contribute to its chemical reactivity and influence its biological properties .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has shown effectiveness against various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, preventing cancer cells from proliferating .

Case Studies

Several studies have evaluated the cytotoxic effects of this compound:

StudyCell Lines TestedIC50 (µM)Observations
Study AHT29 (colon cancer)20Significant reduction in cell viability
Study BHepG2 (liver cancer)15Induced apoptosis confirmed via flow cytometry
Study CA549 (lung cancer)25Cell cycle arrest at G2/M phase observed

These findings suggest that the compound has a promising profile as an anticancer agent .

Other Biological Activities

In addition to its anticancer effects, this compound exhibits a range of other biological activities:

  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antioxidant Properties : Its hydroxyl groups contribute to its ability to scavenge free radicals, providing potential protective effects against oxidative stress .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with DNA : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell metabolism and proliferation.

These interactions highlight the compound's potential as a lead for drug development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar anthraquinones:

Compound NameStructural FeaturesUnique Properties
Aloe-emodinHydroxyl groups at positions 1 and 8Known for laxative effects and antimicrobial activity
EmodinHydroxyl groups at positions 1 and 6Exhibits strong anticancer properties
1-HydroxyanthraquinoneHydroxyl group on anthraquinone structureStrong antibacterial properties

This table illustrates how variations in functional group positioning can influence biological activity and therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione and related anthraquinones?

  • Answer : Synthesis typically involves sequential functionalization of the anthracene core. For example, nitration of anthracene followed by reduction and substitution reactions introduces hydroxyl, hydroxymethyl, and methoxy groups. Alkylation steps (e.g., using hexylamine) are critical for introducing side chains . Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is essential for improving yields, as demonstrated in anthraquinone derivatives with 86–93% yields via methoxy-phenyl substitutions .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Answer : A combination of 1H/13C NMR (to identify proton and carbon environments), IR spectroscopy (to detect functional groups like -OH and C=O), and UV/Vis spectroscopy (to analyze π→π* transitions in the conjugated anthraquinone system) is standard. HPLC-MS validates molecular weight and purity . For isomers or complex derivatives, 2D NMR techniques (e.g., HMBC, COSY) resolve ambiguities in substitution patterns .

Q. How can researchers confirm the purity of anthraquinone derivatives during synthesis?

  • Answer : High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is widely used to verify purity and detect side products. Melting point analysis (e.g., decomposition points at 148–210°C for similar compounds) also serves as a preliminary purity indicator .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation of anthraquinones?

  • Answer : Discrepancies in NMR or IR data often arise from positional isomerism or hydrogen bonding. To address this:

  • Perform solvent-dependent NMR studies to assess hydrogen bonding effects.
  • Use computational chemistry (e.g., DFT calculations) to predict spectroscopic profiles and compare with experimental data.
  • Cross-validate with X-ray crystallography when single crystals are obtainable .
    • Example: In anthraquinones with hydroxymethyl groups, HMBC correlations distinguish between C-2 and C-3 substitutions .

Q. How does the substitution pattern (e.g., hydroxymethyl vs. methoxy groups) influence the biological activity of anthraquinones?

  • Answer : Substituents modulate electronic properties and binding affinity. For instance:

  • Hydroxymethyl groups enhance solubility and enable hydrogen bonding with biological targets (e.g., DNA intercalation in anticancer studies) .
  • Methoxy groups increase lipophilicity, improving membrane permeability but potentially reducing water solubility. Structure-activity relationship (SAR) studies on derivatives show that electron-donating groups (e.g., -OCH₃) stabilize charge-transfer interactions in DNA-binding assays .

Q. What challenges arise in scaling up anthraquinone synthesis for in vivo studies, and how are they mitigated?

  • Answer : Key challenges include:

  • Low yields in multi-step reactions : Optimize catalytic systems (e.g., palladium for cross-coupling) and use flow chemistry for continuous processing .
  • Purification difficulties : Employ column chromatography with gradient elution or preparative HPLC for polar derivatives .
  • Stability issues : Anthraquinones with hydroxyl groups are prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended during storage .

Q. How can in silico methods predict the bioactivity of novel anthraquinone derivatives?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like DNA topoisomerases or viral proteases. For example, anthraquinones with hydroxymethyl substituents show strong hydrogen bonding with SARS-CoV-2 Mpro residues (e.g., Glu166, Gln192), suggesting antiviral potential . Pharmacokinetic properties (e.g., LogP, bioavailability) are predicted using tools like SwissADME .

Methodological Considerations

Q. What protocols are recommended for isolating anthraquinones from natural sources?

  • Answer :

Extraction : Use methanol or ethanol via Soxhlet extraction to solubilize polar derivatives.

Fractionation : Partition with solvents (e.g., hexane, ethyl acetate) to separate non-polar impurities.

Chromatography : Silica gel or Sephadex LH-20 columns isolate target compounds.

Characterization : Combine NMR, MS, and UV/Vis data with literature comparisons (e.g., 1H-NMR shifts for anthraquinones isolated from Symplocos racemosa) .

Q. How do researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Answer :

  • Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Reassess force field parameters in simulations to better reflect solvation effects or protonation states.
  • Test analogs with modified substituents to refine SAR models .

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